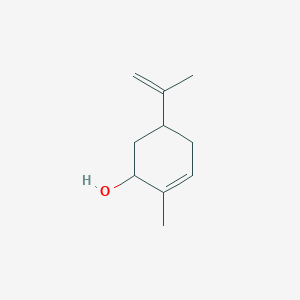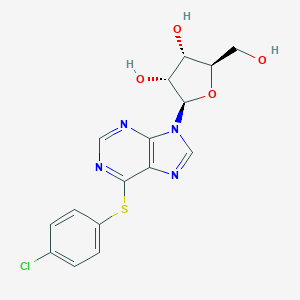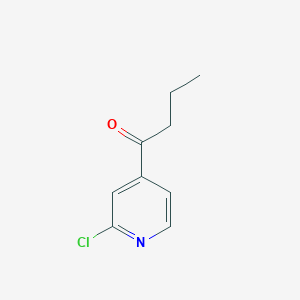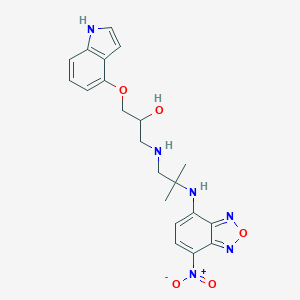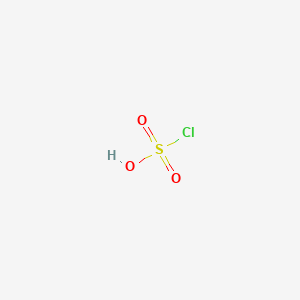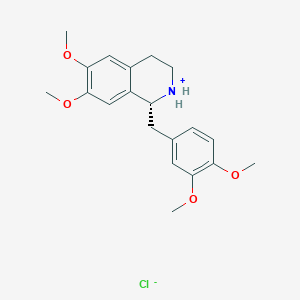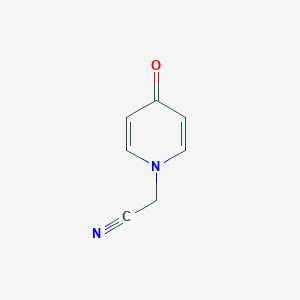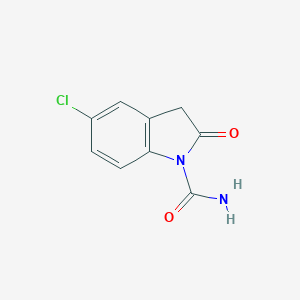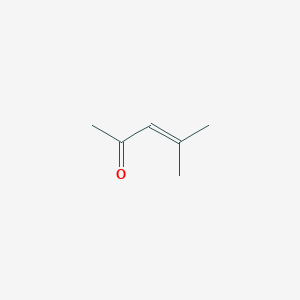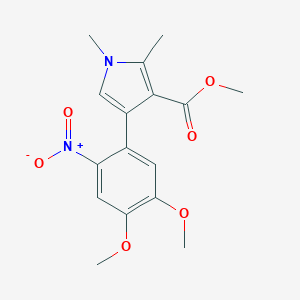
Compound 87-305
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Functional Groups: The nitro, methoxy, and methoxycarbonyl groups are introduced through various substitution reactions. For instance, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be achieved using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methoxycarbonyl groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine: Similar in structure but differs in the position and type of substituents.
Dimethyl 3,3’‘-dimethoxy-5’-(3-methoxy-4-(methoxycarbonyl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylate: Shares methoxy and methoxycarbonyl groups but has a different core structure.
Uniqueness
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
117648-83-6 |
|---|---|
Fórmula molecular |
C16H18N2O6 |
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
methyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-9-15(16(19)24-5)11(8-17(9)2)10-6-13(22-3)14(23-4)7-12(10)18(20)21/h6-8H,1-5H3 |
Clave InChI |
FJAXEHSRPNTENB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |
Key on ui other cas no. |
117648-83-6 |
Sinónimos |
1,2-dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole compound 87-305 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


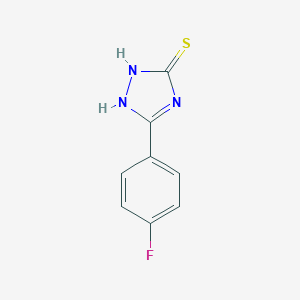
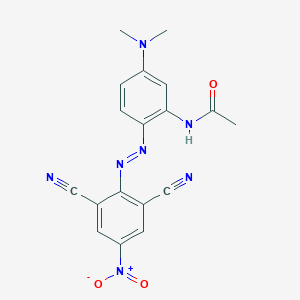
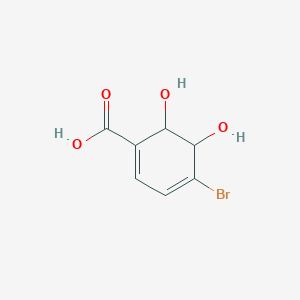
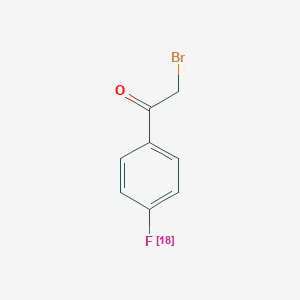
![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)
